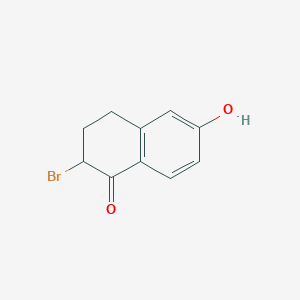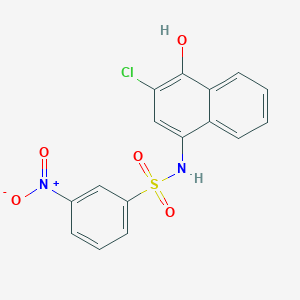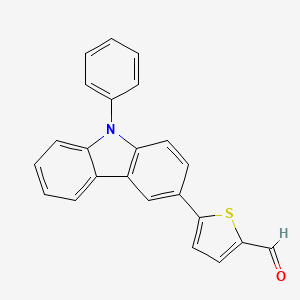
5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C23H15NOS and a molecular weight of 353.44 g/mol . This compound is known for its unique structure, which combines a carbazole moiety with a thiophene ring and an aldehyde functional group. It is primarily used in optoelectronic materials research due to its interesting photophysical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde typically involves the reaction of 9-phenyl-9H-carbazole with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carboxylic acid
Reduction: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-methanol
Substitution: 5-(9-Phenyl-9H-carbazol-3-yl)-3-bromothiophene-2-carbaldehyde
科学研究应用
Chemistry: In chemistry, 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: In the industry, this compound is primarily used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to emit light and conduct electricity makes it a valuable component in these technologies .
作用机制
The mechanism of action of 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde in optoelectronic applications involves its ability to absorb and emit light. The carbazole moiety is known for its electron-donating properties, while the thiophene ring can act as an electron acceptor. This combination allows for efficient charge transfer and light emission, making it suitable for use in OLEDs and other optoelectronic devices .
相似化合物的比较
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- 9-Phenyl-9H-carbazole-3-carbaldehyde
- 5-(9-Ethyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde stands out due to its unique combination of a carbazole moiety with a thiophene ring and an aldehyde functional group. This structure provides it with distinct photophysical properties, making it particularly valuable in optoelectronic applications .
属性
分子式 |
C23H15NOS |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
5-(9-phenylcarbazol-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C23H15NOS/c25-15-18-11-13-23(26-18)16-10-12-22-20(14-16)19-8-4-5-9-21(19)24(22)17-6-2-1-3-7-17/h1-15H |
InChI 键 |
KQTPWHCAHGNCBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(S4)C=O)C5=CC=CC=C52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


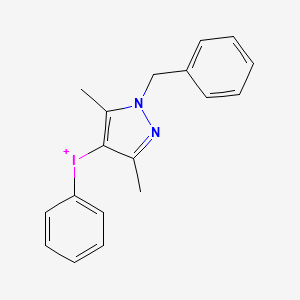
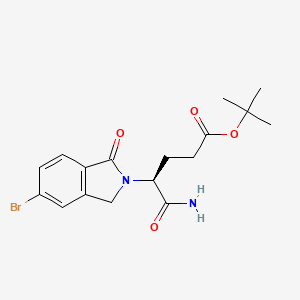

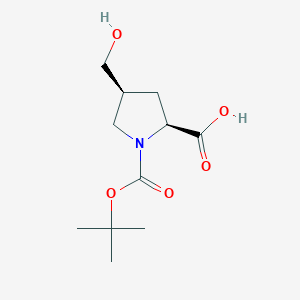
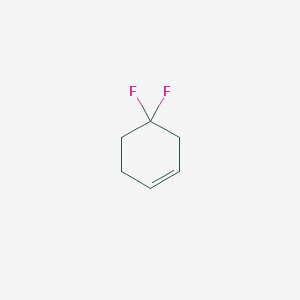
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
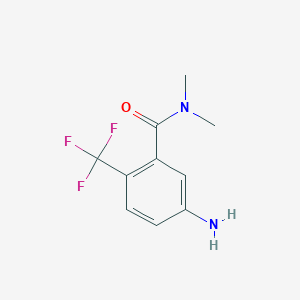
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)
